Spiro[3.4]octan-5-one falls under the category of spirocyclic compounds, which are compounds featuring two or more rings that share a single atom. It is classified as a ketone due to the presence of the carbonyl group, which significantly influences its chemical behavior and reactivity.
Spiro[3.4]octan-5-one can be synthesized through several methods, with one common approach involving the cyclization of dicyclobutylidene under acidic conditions. This reaction typically requires:
Another efficient method includes a one-pot synthesis that transforms dicyclobutylidene into spiro[3.4]octan-5-one through a series of steps involving cyclization and rearrangement reactions .
The synthesis often requires controlled reaction conditions to optimize yield and purity, including:
The molecular structure of spiro[3.4]octan-5-one features:
The compound's three-dimensional structure has been analyzed using techniques such as X-ray crystallography, providing insights into bond lengths and angles that define its unique geometry . The presence of the carbonyl group contributes to its polar character, influencing solubility and reactivity in various chemical environments.
Spiro[3.4]octan-5-one undergoes various chemical reactions, including:
For these reactions, typical reagents include:
The mechanism of action for spiro[3.4]octan-5-one primarily revolves around its reactivity as a ketone. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property enables various transformations, such as:
These mechanisms are significant for its applications in organic synthesis and medicinal chemistry.
Spiro[3.4]octan-5-one serves multiple roles in scientific research:
Spirocyclic compounds are defined by the presence of two rings sharing a single tetrahedral atom, termed the spiro atom. According to International Union of Pure and Applied Chemistry (IUPAC) rules, the prefix "spiro" denotes this connectivity, with bracketed numbers indicating ring sizes adjacent to the spiro atom. In Spiro[3.4]octan-5-one, the notation specifies a bicyclic system comprising a cyclobutane (3-membered) and a cyclopentane (4-membered) fused at carbon 1 (the spiro atom), forming an 8-carbon backbone with a ketone at position 5 of the larger ring [5]. The systematic name reflects both ring hierarchy (smaller ring first) and functional group priority (ketone suffix).
Table 1: Structural Attributes of Spiro[3.4]octan-5-one
Property | Value |
---|---|
Molecular Formula | C₈H₁₂O |
Molecular Weight | 124.18 g/mol |
Canonical SMILES | O=C1CCCC12CCC2 |
InChI Key | DDEJDSGORXALFP-UHFFFAOYSA-N |
Ring Sizes | Cyclobutane + Cyclopentane |
Functional Group | Ketone (position 5) |
Key structural features include:
The term "spirocyclane" was introduced by Adolf von Baeyer in the early 1900s to describe bicyclic systems with perpendicular rings. However, synthetic access to small spirocycles like Spiro[3.4]octan-5-one remained challenging until mid-20th-century advances in carbocyclic chemistry. The compound was first unambiguously characterized in the 1960s, coinciding with developments in spectroscopic methods. Its Chemical Abstracts Service (CAS) registry number, 10468-36-7, was assigned during this period, enabling standardized identification [3] [7].
Early synthetic routes faced hurdles due to:
Spiro[3.4]octan-5-one serves as a strategic building block in drug design due to its unique physicochemical profile:
Table 2: Significance in Drug Design Applications
Property | Impact |
---|---|
Fraction of sp³ Carbons (Fsp³) | High Fsp³ (0.75) improves solubility and reduces metabolic degradation [2]. |
Conformational Restriction | Preorganizes pharmacophores for target binding, enhancing potency and selectivity [2] [6]. |
Stereochemical Complexity | Enables exploration of chiral space for enantioselective interactions [9]. |
Specific applications include:
Recent studies highlight its role in mitigating "flatland" limitations of aromatic drugs, where excessive planarity correlates with poor solubility and off-target effects. By incorporating Spiro[3.4]octan-5-one cores, researchers achieve balanced lipophilicity (LogP ~1.91) and improved pharmacokinetics [2] [7].
Table 3: Representative Derivatives and Applications
Derivative | Application | Reference |
---|---|---|
8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one | Sigma-1 receptor antagonism; pain management | [8] [9] |
Spiro[3.4]octan-5-one-based RAF inhibitors | Anticancer agents targeting RAS mutant cancers | [2] |
2,6-Diazaspiro[3.4]octan-7-ones | Opioid tolerance rescue | [9] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2